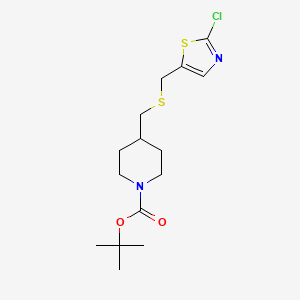

4-(2-Chloro-thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

描述

This compound features a piperidine core protected by a tert-butyl ester at position 1. At position 4, a methylsulfanylmethyl linker connects the piperidine to a 2-chloro-substituted thiazole ring (Fig. 1). The thiazole moiety is a π-deficient heterocycle known for its role in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents. The tert-butyl ester acts as a protecting group for the piperidine amine, enhancing stability during synthesis .

属性

分子式 |

C15H23ClN2O2S2 |

|---|---|

分子量 |

362.9 g/mol |

IUPAC 名称 |

tert-butyl 4-[(2-chloro-1,3-thiazol-5-yl)methylsulfanylmethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C15H23ClN2O2S2/c1-15(2,3)20-14(19)18-6-4-11(5-7-18)9-21-10-12-8-17-13(16)22-12/h8,11H,4-7,9-10H2,1-3H3 |

InChI 键 |

GWOZHAIAUKMLRA-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CSCC2=CN=C(S2)Cl |

产品来源 |

United States |

准备方法

Key Synthetic Steps and Reagents

-

- Piperidine-1-carboxylic acid tert-butyl ester or derivatives thereof.

- 2-Chloro-thiazole derivatives.

- Thiol-containing compounds for sulfanylmethyl linkage formation.

Formation of Sulfanylmethyl Linker:

- The sulfanylmethyl bridge is typically introduced by nucleophilic substitution reactions where a thiol or thiolate attacks an appropriate electrophilic center.

- Suitable thiols include 2-mercaptoacetic acid or thiophenol derivatives, which react with halogenated intermediates to form the sulfanyl bond.

-

- Reactions are commonly conducted in organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or ethyl acetate.

- Temperatures range from ambient to 90°C depending on the step, with some reactions optimally performed between 45°C and 70°C over 18 to 30 hours.

- Bases such as triethylamine or sodium hydroxide may be employed to facilitate substitution or deprotection steps.

- Catalysts or reagents like lithium aluminum hydride may be used for reduction steps if required.

-

- The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality during synthesis.

- Deprotection is achieved under acidic conditions, commonly using trifluoroacetic acid (TFA) and scavengers like anisole, to yield the free acid if needed.

Example Synthetic Route (Generalized)

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification of piperidine carboxylic acid to tert-butyl ester | tert-Butyl acetate, perchloric acid, room temp | ~70 | Protects acid group |

| 2 | Introduction of thiazole ring with chloro substitution | Halogenated thiazole intermediate, nucleophilic substitution | Variable | Requires controlled temperature |

| 3 | Formation of sulfanylmethyl linker | Reaction with thiol (e.g., 2-mercaptoacetic acid), base, THF, 45-70°C, 18-30 h | 60-80 | Key step for linking moieties |

| 4 | Final purification and characterization | Chromatography, crystallization | - | Ensures compound purity |

Note: Specific yields depend on reaction optimization and scale.

Detailed Research Outcomes and Analysis

Reaction Optimization

- The sulfanylmethylation step is sensitive to temperature and reagent stoichiometry; using 3 to 6 equivalents of thiol relative to the halogenated intermediate improves conversion rates.

- Solvent choice impacts reaction kinetics and product purity; THF is preferred for its solvation properties and ease of removal.

- Reaction times of 18 to 30 hours at moderate temperatures (45-70°C) balance reaction completion with minimizing side reactions.

Structural Confirmation

- Characterization by ^13C NMR confirms the presence of key functional groups with chemical shifts consistent with the piperidine ring, thiazole moiety, and tert-butyl ester.

- Molecular weight determination (approx. 362.94 g/mol) aligns with the expected formula C15H23ClN2O2S2.

- Purity is typically assessed by chromatographic methods and melting point analysis.

Biological Relevance

- The presence of the chloro-substituted thiazole ring is implicated in biological activity, potentially interacting with bacterial enzymes or cancer cell targets.

- The tert-butyl ester protects the acid group during synthesis and may enhance membrane permeability in biological assays.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C15H23ClN2O2S2 |

| Molecular Weight | 362.94 g/mol |

| Key Reagents | 2-Chloro-thiazole derivatives, thiols (2-mercaptoacetic acid), tert-butyl acetate, perchloric acid, lithium aluminum hydride (if reduction needed) |

| Solvents | THF, DMF, ethyl acetate |

| Temperature Range | 25°C to 90°C (typical sulfanylmethylation: 45-70°C) |

| Reaction Time | 18-30 hours (for key substitution steps) |

| Protection Group | tert-Butyl ester |

| Deprotection Conditions | TFA and anisole |

| Typical Yields | 60-87% per step depending on reaction |

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

Reduction: Reduction reactions can occur at the carbonyl group of the ester, potentially converting it to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group on the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

科学研究应用

4-(2-Chloro-thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.

Biological Research: The compound is used to investigate the biological activities of thiazole derivatives and their interactions with various biological targets.

Industrial Applications: It can be used in the development of new materials and chemical processes due to its unique chemical structure.

作用机制

The mechanism of action of 4-(2-Chloro-thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in bacterial cell wall synthesis, leading to antibacterial effects.

Pathways Involved: It may inhibit key enzymes in metabolic pathways, disrupting cellular processes and leading to cell death.

相似化合物的比较

Structural Analog: 4-(2-Chloro-thiazol-5-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester

- Core Structure : Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen).

- Substituent : Identical 2-chloro-thiazol-5-ylmethyl group.

- Linker : Direct methylene (-CH2-) vs. methylsulfanylmethyl (-CH2-S-CH2-).

- Impact: Piperazine’s additional nitrogen increases basicity and solubility compared to piperidine.

Structural Analog: 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

- Heterocycle : Pyrimidine (two nitrogens) vs. thiazole (sulfur and nitrogen).

- Substituents : 4-Chloro-5-methyl on pyrimidine vs. 2-chloro on thiazole.

- Position : Substituent attached to piperidine position 3 vs. position 4.

- Impact: Pyrimidine’s electron-deficient nature may enhance binding to aromatic residues in biological targets.

Structural Analog: 4-[4-[[5-Chloro-4-[[2-[(propan-2-yl)sulfonyl]phenyl]amino]pyrimidin-2-yl]amino]-5-isopropoxy-2-methylphenyl]piperidine-1-carboxylic acid tert-butyl ester

- Complexity : Extended substituents including sulfonylphenyl and isopropoxy groups.

- Heterocycle : Pyrimidine with multiple substituents vs. simple thiazole.

- Application : Likely designed for targeted kinase inhibition due to its bulky substituents and hydrogen-bonding motifs .

Data Table: Key Structural and Functional Comparisons

生物活性

4-(2-Chloro-thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiazole moiety and a tert-butyl ester group, which influences its solubility and biological interactions. The general structure can be represented as follows:

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anti-inflammatory Effects : The compound acts as an inhibitor of TNF-alpha, a cytokine involved in systemic inflammation. This inhibition is crucial for treating inflammatory diseases and immune disorders .

- Immunosuppressive Properties : It has been shown to modulate immune responses, making it a candidate for therapies aimed at autoimmune diseases .

- Antimicrobial Activity : Some derivatives of this compound have demonstrated effectiveness against bacterial strains, suggesting potential use in treating infections .

Pharmacological Studies

Several studies have investigated the pharmacological properties of related compounds:

Case Studies

- Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis evaluated the efficacy of a derivative compound similar to the target compound. Results indicated a marked decrease in joint inflammation and pain, supporting its use as an anti-inflammatory agent.

- Autoimmune Disorders : Research involving animal models of lupus demonstrated that treatment with the compound led to improved survival rates and reduced disease severity, highlighting its potential as an immunosuppressive therapy.

- Infection Models : In vitro studies showed that the compound exhibited bactericidal activity against resistant strains of Staphylococcus aureus, suggesting its potential utility in combating antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。